
1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Bromopyridin-2-yl)-3-(3-Ethoxycarbonylphenyl)-harnstoff beinhaltet typischerweise die Reaktion von 3-Brompyridin-2-amin mit 3-Ethoxycarbonylphenylisocyanat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter kontrollierten Temperaturbedingungen durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit. Dies könnte die Verwendung von Durchflussreaktoren und automatisierten Synthesegeräten umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-Bromopyridin-2-yl)-3-(3-Ethoxycarbonylphenyl)-harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom am Pyridinring kann durch andere Nukleophile substituiert werden.
Hydrolyse: Die Harnstoffgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Oxidation und Reduktion: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen Oxidations- oder Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln.
Hydrolyse: Saure oder basische wässrige Lösungen.
Oxidation/Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte
Substitution: Produkte mit verschiedenen Substituenten am Pyridinring.
Hydrolyse: Produkte wie Amine und Carbonsäuren.
Oxidation/Reduktion: Verschiedene oxidierte oder reduzierte Formen der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Als Gerüst für die Entwicklung neuer Medikamente.
Materialwissenschaft: Bei der Synthese neuer Materialien mit spezifischen Eigenschaften.
Organische Synthese: Als Zwischenprodukt bei der Synthese komplexerer Moleküle.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie könnte sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade wären spezifisch für den biologischen Kontext, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(3-Chloropyridin-2-yl)-3-(3-Ethoxycarbonylphenyl)-harnstoff
- 1-(3-Fluoropyridin-2-yl)-3-(3-Ethoxycarbonylphenyl)-harnstoff
Einzigartigkeit
1-(3-Bromopyridin-2-yl)-3-(3-Ethoxycarbonylphenyl)-harnstoff ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkungen im Vergleich zu seinen Chlor- oder Fluoranalogen beeinflussen kann. Diese Einzigartigkeit kann bei der Entwicklung von Verbindungen mit spezifischen Eigenschaften oder Aktivitäten genutzt werden.
Eigenschaften
CAS-Nummer |
885267-07-2 |
|---|---|
Molekularformel |
C15H14BrN3O3 |
Molekulargewicht |
364.19 g/mol |
IUPAC-Name |
ethyl 3-[(3-bromopyridin-2-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C15H14BrN3O3/c1-2-22-14(20)10-5-3-6-11(9-10)18-15(21)19-13-12(16)7-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,21) |
InChI-Schlüssel |
IZPLFCABAIJPHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


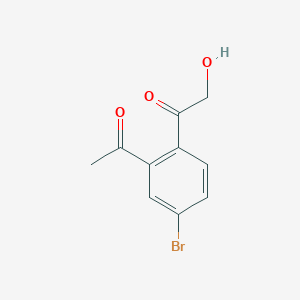
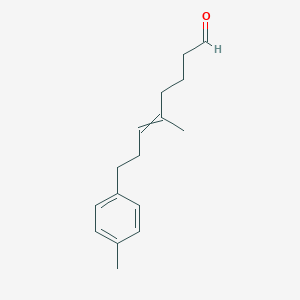
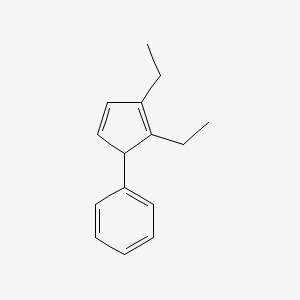
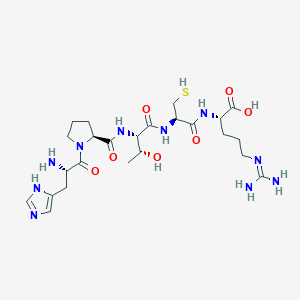
silane](/img/structure/B12604387.png)
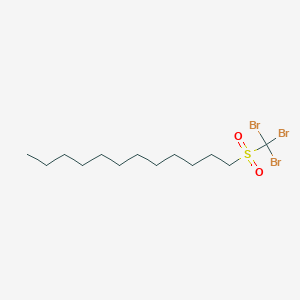
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
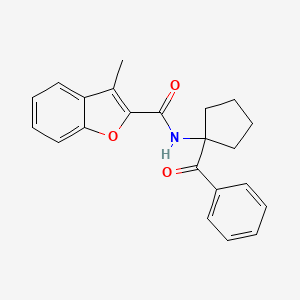
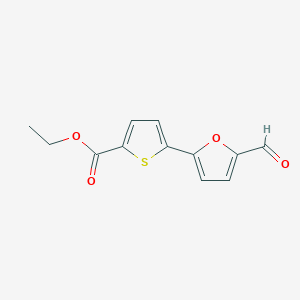
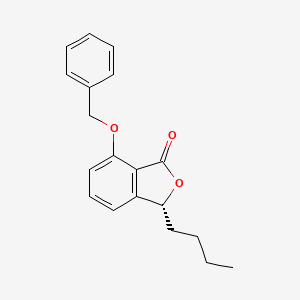

![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
